molecular formula C8H17NO B2567728 1-(Cyclopropylmethoxy)butan-2-amine CAS No. 883523-48-6

1-(Cyclopropylmethoxy)butan-2-amine

Cat. No.: B2567728
CAS No.: 883523-48-6
M. Wt: 143.23
InChI Key: OYJPARFVZHZRAW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)butan-2-amine involves several steps. One common method includes the reaction of cyclopropylmethanol with butan-2-amine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1-(Cyclopropylmethoxy)butan-2-amine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)butan-2-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Cyclopropylmethoxy)butan-2-amine can be compared with other similar compounds such as:

Biological Activity

Overview

1-(Cyclopropylmethoxy)butan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. It is characterized by its unique structure, which combines a cyclopropylmethoxy group with a butan-2-amine backbone. This combination may influence its interaction with biological systems, making it a candidate for various pharmacological applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H17_{17}NO
  • Molecular Weight : 143.23 g/mol
  • Canonical SMILES : CCC(COCC1CC1)N
  • InChI Key : OYJPARFVZHZRAW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to neurotransmission and metabolic processes. The exact mechanisms remain to be fully elucidated, but potential interactions include:

  • GPR88 Activation : Similar compounds have shown activity at GPR88, a receptor implicated in various neuropsychiatric disorders. Activation of this receptor may influence behaviors related to addiction and anxiety .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuropharmacological Effects : Initial studies suggest potential anxiolytic and antidepressant-like effects, likely through modulation of neurotransmitter systems.
  • Metabolic Effects : The compound may influence metabolic pathways, although specific studies are needed to clarify these effects.
  • Potential Therapeutic Applications : Given its structural similarities with known active compounds, there is potential for this compound to be developed as a therapeutic agent for conditions like depression, anxiety disorders, or substance use disorders.

Case Studies

A review of literature reveals limited direct case studies specifically involving this compound. However, related compounds have been studied extensively:

  • GPR88 Agonists : Compounds similar in structure have been tested for their ability to modulate GPR88 activity, showing promising results in reducing alcohol consumption in animal models .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundMechanism of ActionBiological Activity
Butan-2-amineBasic amine activityLimited therapeutic application
CyclopropylmethanolSolvent properties; limited biological activityNot directly applicable
GPR88 AgonistsModulation of GPR88 signalingReduced alcohol intake; anxiolytic effects

Properties

IUPAC Name

1-(cyclopropylmethoxy)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJPARFVZHZRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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